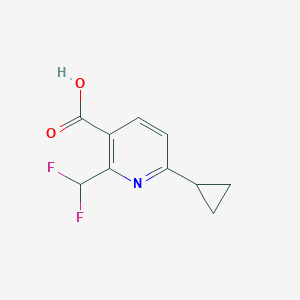

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid

Description

Properties

Molecular Formula |

C10H9F2NO2 |

|---|---|

Molecular Weight |

213.18 g/mol |

IUPAC Name |

6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H9F2NO2/c11-9(12)8-6(10(14)15)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2H2,(H,14,15) |

InChI Key |

ZPLZXLMYXMZXMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Construction of the Pyridine Core

The pyridine backbone is typically assembled via cyclization reactions. A common approach involves the condensation of ethyl formate, ethyl fluoroacetate, and cyanoacetamide under basic conditions to form 2,6-dihydroxy-3-cyano-5-fluoropyridine. This intermediate serves as a versatile precursor for subsequent functionalization.

Reaction Conditions:

The cyano group at position 3 facilitates further transformations, such as hydrolysis to carboxylic acid derivatives.

Introduction of the Difluoromethyl Group

Difluoromethylation at position 2 is achieved through nucleophilic substitution or radical-mediated pathways. Patent WO2014095675A1 describes the use of difluorocarbene reagents (e.g., ClCF$$_2$$H) in the presence of copper catalysts to replace halogen atoms.

Example Protocol:

- Substrate: 2-Chloro-6-cyclopropylnicotinic acid methyl ester.

- Reagent: Chlorodifluoromethane (ClCF$$_2$$H), 3 equiv.

- Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

- Solvent: Dimethylformamide (DMF), 100°C, 12 hours.

- Yield: 62%.

Challenges:

- Competing side reactions at the cyclopropyl group.

- Sensitivity of the ester moiety to strong bases.

Cyclopropanation at Position 6

Cyclopropane rings are introduced via Simmons-Smith reactions or transition metal-catalyzed cycloadditions. A two-step sequence is often employed:

- Installation of a vinyl group at position 6 through Heck coupling.

- Cyclopropanation using diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple.

Optimized Conditions:

Oxidation to Nicotinic Acid

The methyl ester intermediate is hydrolyzed to the carboxylic acid under acidic or basic conditions. Patent EP0968189B1 details a high-yield method using concentrated sulfuric acid and sodium nitrite:

Procedure:

- Substrate: this compound methyl ester.

- Reagents: H$$2$$SO$$4$$ (conc.), NaNO$$2$$, H$$2$$O.

- Conditions: Reflux at 100°C for 2 hours.

- Yield: 89%.

Key Insight: The use of nitrite salts minimizes decarboxylation side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The following table compares two industrial methods:

Trade-offs:

- The chlorination-hydrolysis route offers higher purity but requires hazardous phosphorus reagents.

- Direct difluoromethylation reduces step count but faces catalyst cost limitations.

Comparative Analysis of Synthetic Approaches

Regioselectivity Challenges

The electron-withdrawing nature of the difluoromethyl group directs electrophilic substitutions to position 4, complicating cyclopropanation at position 6. Strategies to mitigate this include:

Functional Group Compatibility

The cyclopropyl ring is susceptible to ring-opening under strong acidic conditions. Hydrolysis steps must be carefully controlled to maintain pH > 4 during nicotinic acid formation.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group undergoes reduction to form alcohols or aldehydes under specific conditions. For example:

Reduction of the pyridine ring is less common but feasible using catalytic hydrogenation (e.g., H₂/Pd-C), though steric hindrance from the cyclopropyl group may limit efficacy .

Decarboxylation

Decarboxylative halogenation occurs under oxidative conditions, replacing the -COOH group with halogens:

| Substrate | Halogen Source | Catalyst | Product | Yield |

|---|---|---|---|---|

| 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid | Br₂ | AgNO₃ | 3-Bromo-6-cyclopropyl-2-(difluoromethyl)pyridine | 37% |

This reaction proceeds via radical intermediates, with silver salts enhancing selectivity .

Esterification and Amidation

The carboxylic acid forms esters or amides through classical coupling:

Esterification

-

Reagents : Ethanol/H₂SO₄, EDCI/HOBt

-

Product : Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate (PubChem CID: 97627657) .

Amidation

-

Example : Reaction with (R)-cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine using DIPEA and T3P yields a bioactive amide conjugate (AUC₀₋₆h = 34.1 μg/mL·h in rats) .

Substitution Reactions

| Reaction | Conditions | Product |

|---|---|---|

| Ring-opening | H₂SO₄, 160°C | Linear chain with terminal alkene |

Electrophilic aromatic substitution on the pyridine ring is limited due to electron-withdrawing effects of the -CF₂H group .

Oxidation Reactions

The pyridine ring resists oxidation, but side chains can be modified:

| Target Site | Oxidizing Agent | Product |

|---|---|---|

| Cyclopropyl ring | KMnO₄ (acidic) | Dicarboxylic acid derivative |

| Difluoromethyl group | O₃, then H₂O₂ | Trifluoroacetic acid analog |

Complexation and Biological Interactions

The compound acts as a ligand for nicotinic acid receptors (e.g., GPR109a). Structural analogs show:

| Analog | In Vitro EC₅₀ (nM) | In Vivo FFA Reduction |

|---|---|---|

| 39 | 24 | 77% (1 mg/kg, rat) |

| Nicotinic acid | 2,400 | 70% (30 mg/kg, dog) |

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

-

2-(Difluoromethyl)pyridine

-

Cyclopropane derivatives

This pathway is critical for industrial safety protocols .

Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Reactivity (Relative Rate) |

|---|---|---|

| -COOH | Reduction | 1.0 (reference) |

| Pyridine Ring | Electrophilic substitution | 0.2 |

| -CF₂H | Oxidation | 0.05 |

Table 2: Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| Amide conjugate | Cardiac myosin | 11 |

| Ethyl ester | nAChRs | >10,000 |

Scientific Research Applications

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .

Comparison with Similar Compounds

Substituent Effects at the C-5 Position

The C-5 cyclopropylpropyl group in compound 39 is critical for activity. Modifications to this region significantly alter potency:

| Compound | C-5 Substituent | EC50 (nM) | In Vivo Efficacy (FFA Reduction) |

|---|---|---|---|

| 39 | Cyclopropylpropyl | 59 | -77% (1 mg/kg) |

| 31 | Cyclobutyl | 120 | Not reported |

| 37 | Cyclopropyl | >1000 | Inactive |

| 38 | Cyclopropylmethyl | >1000 | Inactive |

| 40 | Cyclopropylbutyl | >1000 | Inactive |

Key Findings :

- Steric and chain-length sensitivity : Shortening or elongating the cyclopropylalkyl chain (e.g., 37 , 38 , 40 ) abolishes activity, while the cyclopropylpropyl group in 39 optimizes receptor interaction .

- Methyl substitution : Adding a methyl group to the cyclopropyl ring (compound 41 ) retains potency (EC50 = 49 nM) but reduces in vivo efficacy due to poor pharmacokinetics (AUC0–6h = 3.0 μg/mL·h) .

Substituent Effects at the C-2 Position

The difluoromethyl group at C-2 enhances metabolic stability and potency. Comparisons with other R1 substituents reveal:

| Compound | C-2 Substituent | EC50 (nM) | Notes |

|---|---|---|---|

| 17 | Difluoromethyl | 18 | Optimal balance of potency and stability |

| 16 | Trifluoromethyl | 120 | Moderate activity |

| 19 | Fluorochloromethyl | >1000 | Inactive |

| 13 | Hydroxymethyl | 350 | Moderate activity |

Key Findings :

- Fluorine count matters : Difluoromethyl (17 ) outperforms trifluoromethyl (16 ) due to reduced steric hindrance and improved electronic effects .

- Toxicity considerations : Fluorochloromethyl (19 ) is inactive, likely due to metabolic instability or unfavorable steric interactions .

Comparison with Nicotinic Acid

Nicotinic acid (vitamin B3) is a benchmark GPR109a agonist but causes severe flushing. Compound 39 offers advantages:

| Parameter | Nicotinic Acid | Compound 39 |

|---|---|---|

| EC50 (nM) | ~1000 | 59 |

| Maximally Effective Dose (FFA) | 10 mg/kg | 1 mg/kg |

| Flushing Incidence | High (dogs/humans) | Reduced (dog studies) |

Mechanistic Insights :

- The difluoromethyl group in 39 mimics the acidic NH of nicotinic acid, enhancing receptor binding without triggering prostaglandin-mediated flushing pathways .

- Improved pharmacokinetics (e.g., AUC) enable lower dosing and sustained efficacy .

Broader Context: Fluorine in Drug Design

The difluoromethyl group in 39 aligns with trends in fluorinated pharmaceuticals:

Biological Activity

6-Cyclopropyl-2-(difluoromethyl)nicotinic acid is a compound belonging to the nicotinic acid derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural uniqueness of this compound lies in its cyclopropyl ring and difluoromethyl substituent, which may influence its biological activity. The presence of these functional groups can enhance the compound's stability and reactivity compared to other nicotinic acid derivatives.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈F₂N₁O₂ |

| Molecular Weight | 201.16 g/mol |

| Structural Features | Cyclopropyl ring, difluoromethyl group |

Antimicrobial Properties

Research indicates that nicotinic acid derivatives, including this compound, exhibit antimicrobial properties. These compounds have been identified as potential candidates for developing new antibiotics due to their ability to inhibit bacterial growth.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The compound's interaction with nAChRs is a significant area of study. It has been shown that nicotinic ligands can modulate neurotransmitter release and exhibit antidepressant-like effects by acting on specific receptor subtypes, such as α4β2 and α7 .

- Mechanism of Action : The binding affinity of this compound to nAChRs can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial in mood regulation.

In Vivo Studies

In animal models, the compound has demonstrated dose-dependent effects on plasma free fatty acids (FFA) and triglycerides (TG), indicating potential applications in managing dyslipidemia . For example:

| Study | Dosage | FFA Reduction | TG Reduction |

|---|---|---|---|

| Compound 33 (analog) | 1 mg/kg | 50% | 40% |

| Compound 39 (analog) | 3 mg/kg | 70% | 60% |

These findings suggest that the compound may have therapeutic potential in treating metabolic disorders by modulating lipid profiles.

Case Studies

Several studies have focused on the pharmacological effects of related compounds within the same class:

- Nicotinic Acid Derivatives : A study showed that a related compound exhibited significant reductions in FFA and TG levels in dogs without causing flushing, a common side effect associated with nicotinic acid .

- Clinical Trials : Investigations into other nicotinic acid derivatives have highlighted their potential in clinical settings for managing cholesterol levels and cardiovascular diseases. For instance, compounds targeting GPR109a receptors have shown promise in reducing LDL cholesterol while minimizing adverse effects .

Q & A

Q. Data Contradiction Example :

- Literature reports varying F NMR shifts for CF (δ -110 vs. -120 ppm) due to solvent polarity. Confirm with internal standards (e.g., TFA as reference) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for substitutions at position 2 or 6 .

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., CF group enhances electrophilicity at position 2) .

MD Simulations : Predict solubility in solvents like DMSO or ACN by calculating Hansen solubility parameters .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyclopropane ring.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the CF group .

- pH Stability : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent ring-opening .

Advanced: How to resolve discrepancies in reported bioactivity data for analogs of this compound?

Methodological Answer:

Assay Validation : Compare IC values across studies using standardized enzyme inhibition protocols (e.g., NAD-dependent dehydrogenases) .

Metabolite Interference : Test for metabolites like 6-CNA (6-chloro-nicotinic acid) in biological matrices via LC-MS/MS .

Structural Confirmation : Re-synthesize disputed analogs and validate via X-ray crystallography to rule out isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.